molecular formula C14H13N3O3 B11124094 N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide

Cat. No.: B11124094
M. Wt: 271.27 g/mol
InChI Key: KFOFUNDTZKFNNZ-UHFFFAOYSA-N
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Description

N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide is a complex organic compound that features a benzodioxole moiety linked to a pyrazine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Alkylation: The benzodioxole moiety is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Coupling with Pyrazine Carboxamide: The final step involves coupling the alkylated benzodioxole with pyrazine-2-carboxamide using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide is unique due to its specific combination of benzodioxole and pyrazine carboxamide structures, which confer distinct electronic and biological properties.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-9(17-14(18)11-7-15-4-5-16-11)10-2-3-12-13(6-10)20-8-19-12/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

KFOFUNDTZKFNNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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